Product packaging for 4-Fluorobenzo(j)fluoranthene(Cat. No.:CAS No. 129286-36-8)

4-Fluorobenzo(j)fluoranthene

Cat. No.: B156663
CAS No.: 129286-36-8
M. Wt: 270.3 g/mol
InChI Key: HCHJTOSDLREBHV-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Fluorinated Analogs in Academic Inquiry

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of multiple fused aromatic rings. dcceew.gov.au They are formed from the incomplete combustion of organic materials such as coal, oil, and wood, and are also found in charbroiled foods. dcceew.gov.au Due to their widespread presence in the environment and their known carcinogenic, mutagenic, and teratogenic properties, PAHs are a significant focus of environmental and health-related research. ontosight.ai

Fluorinated PAHs, such as 4-fluorobenzo(j)fluoranthene, are not naturally occurring but are synthesized for research purposes. researchgate.netbenthamscience.com The introduction of a fluorine atom into a PAH molecule can significantly alter its chemical and physical properties, including its electronic structure, solubility, and metabolic fate. ontosight.aimdpi.com These alterations make fluorinated PAHs invaluable for studying the mechanisms of PAH-induced toxicity.

Significance of Fluorine Substitution in Benzo(j)fluoranthene (B125817) Derivatives for Research

The substitution of a hydrogen atom with a fluorine atom in the benzo(j)fluoranthene molecule is a key strategy in toxicological research. Fluorine's high electronegativity can block or alter metabolic pathways at specific sites on the molecule. nih.gov This allows researchers to pinpoint which metabolic routes are critical for the activation of the parent compound into its ultimate carcinogenic form.

For instance, research has shown that the position of fluorine substitution on the benzo[j]fluoranthene skeleton influences its genotoxicity. nih.gov Studies comparing 4-fluorobenzo[j]fluoranthene and 10-fluorobenzo[j]fluoranthene have revealed differences in their metabolic activation and mutagenic potency in various bacterial strains. nih.gov Such studies are crucial for understanding the structure-activity relationships of carcinogenic PAHs. nih.gov

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily aims to elucidate the mechanisms of PAH carcinogenesis. Key objectives include:

Investigating Metabolic Pathways: Identifying the specific enzymes and metabolic steps involved in the activation and detoxification of benzo(j)fluoranthene. The use of fluorinated analogs helps to understand the roles of different regions of the molecule in these processes.

Developing Analytical Methods: Creating and refining techniques for the detection and quantification of this compound and its metabolites in biological and environmental samples. ontosight.ai

Understanding Structure-Activity Relationships: Correlating the chemical structure of fluorinated benzo(j)fluoranthene derivatives with their biological activity to predict the carcinogenic potential of other, less-studied PAHs. nih.gov

A study on the genotoxicity of fluorinated benzo[j]fluoranthene derivatives found that both 4-fluorobenzo[j]fluoranthene and 10-fluorobenzo[j]fluoranthene were more mutagenic than the parent compound, benzo[j]fluoranthene, in certain bacterial assays. nih.gov However, their tumor-initiating activity on mouse skin varied, with 4-fluorobenzo[j]fluoranthene showing activity similar to benzo[j]fluoranthene at a specific dose, while 10-fluorobenzo[j]fluoranthene was less active. nih.gov

Chemical and Physical Properties

PropertyValue
Molecular FormulaC20H11F
Molecular Weight282.3 g/mol
AppearancePale yellow-green solid
SolubilityInsoluble in water, soluble in organic solvents

This table is based on data from available research. ontosight.ai

Mutagenicity Comparison

CompoundMutagenicity in S. typhimurium TA100
Benzo(j)fluorantheneLess Active
This compoundMore Active
10-Fluorobenzo(j)fluoranthene (B164750)Less Active than 4F-B[j]F

This table is based on data from a comparative study on the genotoxicity of fluorinated benzo[j]fluoranthene derivatives. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H11F B156663 4-Fluorobenzo(j)fluoranthene CAS No. 129286-36-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129286-36-8

Molecular Formula

C20H11F

Molecular Weight

270.3 g/mol

IUPAC Name

15-fluoropentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12(20),13,15,17-decaene

InChI

InChI=1S/C20H11F/c21-18-11-10-15-14-9-8-12-4-1-2-5-13(12)19(14)17-7-3-6-16(18)20(15)17/h1-11H

InChI Key

HCHJTOSDLREBHV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C(C=CC3=C54)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C(C=CC3=C54)F

Other CAS No.

129286-36-8

Synonyms

4-fluorobenzo(j)fluoranthene
4F-B(j)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 4 Fluorobenzo J Fluoranthene

Advanced Synthetic Strategies for Benzo(j)fluoranthene (B125817) Core Construction

The formation of the complex benzo[j]fluoranthene skeleton is a significant challenge in organic synthesis. Researchers have developed several powerful methods to build this polycyclic system, which serves as the foundation for its fluorinated derivatives.

Palladium-Catalyzed Coupling Reactions for Benzo(j)fluoranthene Nucleus Formation (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone for constructing the benzo[j]fluoranthene nucleus. The Suzuki-Miyaura reaction, in particular, has been effectively utilized in tandem with intramolecular C-H arylation to form the fluoranthene (B47539) core. nih.govrsc.org This strategy typically involves coupling a naphthalene (B1677914) derivative with a benzene-based component. rsc.org

One common approach begins with the reaction of 1,8-dihalonaphthalenes with arylboronic acids. researchgate.netbeilstein-journals.org A Pd-catalyzed cascade reaction first initiates a Suzuki-Miyaura cross-coupling, which is immediately followed by an intramolecular C-H arylation under the same reaction conditions to yield the final fluoranthene analogue. researchgate.netbeilstein-journals.org This method has proven effective for creating a variety of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes. researchgate.netbeilstein-journals.org For instance, the reaction of 1,8-diiodonaphthalene (B175167) with various arylboronic acids or their pinacol (B44631) esters using a Pd(dppf)Cl₂ catalyst successfully produces substituted fluoranthenes. nih.govacs.org This transformation works under both homogeneous and heterogeneous catalytic conditions. nih.govacs.org

Another pathway involves the coupling of mono-functionalized naphthalenes with di-functionalized benzene (B151609) derivatives. rsc.org For example, a three-step sequence starting from 1-naphthol (B170400) derivatives has been developed. rsc.org This sequence involves an initial Pd-catalyzed intermolecular C-H arylation of the naphthol, followed by nonaflation of the resulting product, and concluding with a final intramolecular C-H arylation to form the fluoranthene ring system in high yields. rsc.org

Cyclodehydration Approaches in Fluorobenzo(j)fluoranthene Synthesis

Cyclodehydration offers a direct and effective route for the synthesis of 4-Fluorobenzo(j)fluoranthene. researchwithrutgers.comacs.orgresearchgate.net A key procedure starts with the synthesis of 9-fluoro-11H-benzo[a]fluoren-11-one. researchwithrutgers.comresearchgate.net This intermediate is then reacted with the Grignard reagent prepared from 2-(2-bromoethyl)-1,3-dioxane, which results in a hydroxyl acetal (B89532) in quantitative yield. researchwithrutgers.comresearchgate.netacs.org The crucial final step is the cyclodehydration of this intermediate using polyphosphoric acid (PPA) at 110°C, which yields this compound. researchwithrutgers.comresearchgate.net

A similar strategy, also employing cyclodehydration with PPA, has been used to create the isomeric 10-fluorobenzo(j)fluoranthene (B164750). researchgate.netacs.org This alternative synthesis begins with 1-(4-Fluorophenyl)acenaphtylene, which undergoes a reaction with ethyl diazoacetate to form cyclopropanecarboxylates. researchgate.net Subsequent ring-opening, reduction to an aldehyde, and finally, cyclodehydration with PPA at 100°C produces 10-fluorobenzo(j)fluoranthene in good yield. researchgate.net

McMurry Ring Closure in Benzo(j)fluoranthene Derivative Synthesis

The McMurry reaction provides a powerful method for forming the final ring of the benzo[j]fluoranthene system through a reductive coupling of two carbonyl groups. This strategy is often employed as the key ring-closing step in a multi-step synthesis. researchgate.netfigshare.comacs.org A typical sequence involves an initial Suzuki coupling to assemble a precursor molecule containing two appropriately positioned aldehyde groups. rsc.orgresearchgate.net

For example, in the first total synthesis of the natural product benzo[j]fluoranthene-4,9-diol, a Suzuki-Miyaura reaction between a substituted 2-bromo-acenaphthylene-1-carbaldehyde and a 2-formylbenzeneboronate derivative yielded the necessary dialdehyde (B1249045) precursor. rsc.orgresearchgate.netnih.gov This intermediate then underwent an intramolecular McMurry coupling, mediated by titanium tetrachloride (TiCl₄) and zinc (Zn), to afford the benzo[j]fluoranthene skeleton in excellent yield. rsc.org This approach represents a versatile method for preparing various substituted derivatives of benzo[j]fluoranthene. researchgate.netacs.org

Intramolecular Photocyclization Methods for Fluorine-Containing PAHs

Intramolecular photocyclization, particularly the Mallory reaction, is an efficient method for constructing the polycyclic frameworks of fluorine-containing PAHs. mdpi.comnih.gov This reaction involves the UV irradiation of a stilbene-type precursor, which undergoes an electrocyclic rearrangement followed by oxidation to form the final aromatic system. researchgate.net

This method has been used to synthesize a range of regiospecifically fluorinated PAHs. nih.govacs.org The process starts with the synthesis of 1,2-diarylfluoroalkenes via methods like the Julia-Kocienski olefination. nih.govacs.orgacs.org These precursors are then converted to the target F-PAHs through oxidative photocyclization, typically using iodine as an oxidant. researchgate.netnih.govacs.org This modular approach has successfully produced various fluorinated chrysenes and benzo[c]phenanthrenes in good yields. nih.govacs.org The Mallory reaction is also applicable to the synthesis of more complex F-PAHs, such as dibenzoanthracene and benzoperylene types, starting from 1,4-distyrylbenzene-type precursors. mdpi.comnih.gov

Regioselective Fluorination Techniques in Polycyclic Aromatic Systems

The precise placement of fluorine atoms onto a PAH framework is critical for tuning the molecule's electronic properties and biological activity. This has led to the development of pinpoint fluorination strategies.

Pinpoint Fluorination Strategies for PAH Frameworks

Pinpoint fluorination refers to the regioselective introduction of one or two fluorine atoms into a PAH skeleton. oup.comnii.ac.jp A key strategy involves the Friedel-Crafts-type cyclization of specifically designed fluoroalkenes. oup.comresearchgate.net These reactions are often mediated or catalyzed by Lewis acids or transition metals, such as Al(III), Pd(II), and In(III). oup.comresearchgate.net

The Pd(II)-catalyzed cyclization of 1,1-difluoro- or 1,1,2-trifluoro-1-alkenes has been used to synthesize pinpoint-fluorinated phenacenes. oup.comnii.ac.jp Similarly, In(III) catalysts promote the cyclization of 1,1-difluoroallenes to produce 1-fluoronaphthalenes and other F-PAHs. oup.comrsc.org These methods are powerful because the ring-closure step simultaneously incorporates the fluorine atom into the desired position on the newly formed aromatic ring. oup.com The introduction of fluorine in this manner can significantly enhance properties like solubility in organic solvents and resistance to aerial oxidation by lowering the HOMO energy level of the PAH. oup.comnii.ac.jpresearchgate.net

Stereoselective Syntheses of Fluorinated Benzo(j)fluoranthene Analogs

The introduction of fluorine into the benzo[j]fluoranthene (BjF) skeleton can significantly alter its biological properties. nih.gov The stereoselective synthesis of fluorinated analogs is, therefore, of considerable interest for structure-activity relationship studies.

A documented approach for the synthesis of 4-fluorobenzo[j]fluoranthene (4-fluoroBjF) involves the cyclodehydration of a hydroxy acetal. researchwithrutgers.com The process starts with the reaction of 9-fluoro-11H-benzo[a]fluoren-11-one with a Grignard reagent prepared from 2-(2-bromoethyl)-1,3-dioxane, which yields the corresponding hydroxy acetal. researchwithrutgers.com Subsequent treatment with polyphosphoric acid (PPA) at 110 °C induces cyclodehydration, resulting in the formation of 4-fluoroBjF in a 35% yield. researchwithrutgers.comresearchgate.net This method provides a notable improvement over previous strategies for creating BjF derivatives with substitutions in the B ring. researchwithrutgers.com

Another synthetic route has been developed for 10-fluoroBjF, which represents a novel entry into the BjF ring system. researchwithrutgers.com This pathway begins with the treatment of 1-(4-fluorophenyl)acenaphthylene with ethyl diazoacetate in the presence of copper bronze, yielding a mixture of anti- and syn-cyclopropanecarboxylates. researchwithrutgers.com These esters can be reduced to the corresponding aldehydes, which then undergo efficient ring opening and cyclodehydration in PPA at 100 °C to produce 10-fluoroBjF. researchwithrutgers.com

While specific stereoselective methods for 4-fluoroBjF are not extensively detailed in the provided context, the synthesis of other fluorinated heterocyclic compounds offers insights into potential strategies. For instance, the stereoselective fluorination of (3,4-trans)-(4,5-cis)-3-aroyl-5-aryl paraconic esters using Selectfluor® has been shown to produce fluorinated paraconic esters as a single isomer in good yields. researchgate.net These intermediates can then be converted to 1-fluoro-exo,exo-furofurans. researchgate.net Such methodologies could potentially be adapted for the stereoselective synthesis of fluorinated BjF analogs.

Table 1: Synthesis of this compound

Starting Material Reagents Product Yield Reference

Derivatization and Structural Modification of this compound

The derivatization and structural modification of the 4-fluorobenzo[j]fluoranthene skeleton are crucial for exploring its chemical space and understanding its metabolic fate. These modifications can involve transformations of the fluorinated aromatic core and the synthesis of its oxygenated metabolites.

Chemical Transformations for Modifying the Fluorinated Benzo(j)fluoranthene Skeleton

The chemical reactivity of the benzo[j]fluoranthene nucleus allows for various transformations. Electrophilic aromatic substitution is a common method for functionalizing the molecule. wikipedia.org For instance, the parent compound, benzo[j]fluoranthene, can be metabolized in the body to form phenols at the 3, 4, 6, or 10 positions. wikipedia.org This suggests that the fluorinated analog could undergo similar transformations, although the fluorine substituent would influence the regioselectivity of such reactions.

Synthetic strategies for modifying the broader benzo[j]fluoranthene framework include intramolecular arene-triflate coupling reactions for the regiospecific synthesis of substituted derivatives. acs.org Additionally, palladium-catalyzed C-H bond functionalization presents a modern approach for creating arylated acenaphthylenes, which can then be used to access dibenzo[j,l]fluoranthenes. acs.org These methods could potentially be applied to 4-fluoroBjF to generate a library of novel derivatives.

Synthesis of Oxygenated and Dihydrodiol Metabolites of Benzo(j)fluoranthene

The synthesis of metabolites is essential for toxicological studies. For the parent compound, benzo[j]fluoranthene, syntheses for its major dihydrodiol metabolites have been described. researchgate.netresearchgate.net For example, trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene has been prepared from 9-methoxy-11H-benzo[a]fluorene. researchgate.netresearchgate.net Intermediates in this synthesis, such as 4-hydroxybenzo[j]fluoranthene and benzo[j]fluoranthene-4,5-dione, are also considered potential metabolites. researchgate.netresearchgate.net

The synthesis of trans-2,3-dihydro-2,3-dihydroxybenzo[j]fluoranthene was achieved via the intermediate 1,12c-dihydrobenzo[j]fluoranthen-3(2H)-one. researchgate.net This ketone was converted to its α-phenylseleno derivative, which then underwent selenoxide elimination to form benzo[j]fluoranthene-2,3-dione. researchgate.net Reduction of the resulting quinone with potassium borohydride (B1222165) afforded the desired dihydrodiol. researchgate.net

A general and efficient approach to the benzo[j]fluoranthene nucleus involves a Suzuki coupling between a substituted 2-bromo-acenaphthylene-1-carbaldehyde and a 2-formylbenzeneboronate, followed by a McMurry ring closure. nih.govfigshare.com This methodology allows for the rapid preparation of variously substituted derivatives and was utilized in the first total synthesis of the natural product benzo[j]fluoranthene-4,9-diol. nih.govfigshare.com These synthetic strategies could be adapted to prepare the corresponding oxygenated and dihydrodiol metabolites of 4-fluorobenzo[j]fluoranthene, which are crucial for understanding its metabolic activation and potential toxicity.

Table 2: Key Metabolites of Benzo(j)fluoranthene and their Synthetic Precursors

Metabolite Synthetic Precursor/Intermediate Reference
trans-4,5-Dihydro-4,5-dihydroxybenzo[j]fluoranthene 9-methoxy-11H-benzo[a]fluorene researchgate.netresearchgate.net
4-Hydroxybenzo[j]fluoranthene Intermediate in the synthesis of trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene researchgate.netresearchgate.net
Benzo[j]fluoranthene-4,5-dione Intermediate in the synthesis of trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene researchgate.netresearchgate.net
trans-2,3-Dihydro-2,3-dihydroxybenzo[j]fluoranthene 1,12c-dihydrobenzo[j]fluoranthen-3(2H)-one researchgate.net

Computational and Theoretical Investigations of 4 Fluorobenzo J Fluoranthene

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are fundamental to characterizing the electronic nature of 4-fluorobenzo(j)fluoranthene and related compounds. These calculations can predict molecular geometries, orbital energies, and other key electronic properties that govern the molecule's behavior.

Density Functional Theory (DFT) has become a primary computational tool for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its balance of accuracy and computational cost. nih.govrsc.org In the context of fluorinated PAHs, DFT is used to optimize ground-state and excited-state geometries, providing a foundational understanding of the molecule's structure. nih.gov For instance, DFT calculations have been successfully employed to study the electronic structure and optical properties of fluoranthene (B47539) and benzo[k]fluoranthene (B33198) derivatives, with functionals like B3LYP showing good agreement with experimental absorption and emission spectra. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the LUMO is particularly important as it relates to a molecule's ability to accept electrons and its potential role in various chemical and biological processes. beilstein-journals.orgnih.gov

In fluorinated benzo(j)fluoranthenes, the position of the fluorine substituent is expected to modulate the HOMO and LUMO energy levels. Computational studies on related fluorinated PAHs show that the introduction of fluorine generally lowers the energy of the LUMO due to the atom's electron-withdrawing nature. oup.com For example, molecular simulations of benzoquinoline-based fluoranthene derivatives using DFT have been performed to optimize HOMO and LUMO distributions, revealing how different parts of the molecule contribute to electron transport. rsc.org The HOMO-LUMO energy gap is another critical parameter, often correlating with the molecule's stability and phototoxicity. actapress.com Theoretical studies on nitro-substituted PAHs have shown that the HOMO-LUMO gap decreases with substitution, and this effect varies between isomers. actapress.com Similar principles apply to fluorinated analogs, where the specific placement of the fluorine atom on the benzo(j)fluoranthene (B125817) skeleton will uniquely define its LUMO energy and reactivity profile.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential reaction pathways for molecules like this compound, from chemical synthesis to metabolic activation in biological systems.

Fluorine substitution can profoundly influence the reaction pathways of PAHs. Theoretical studies have investigated these effects by examining changes in molecular properties like aromaticity and molecular shape. nih.govacs.org Calculations using methods like the gauge-including magnetically induced current (GIMIC) have shown that fluorination can weaken the aromatic character of PAH rings. acs.orgnih.govresearchgate.net This change in aromaticity can alter the molecule's susceptibility to certain reactions.

Furthermore, the placement of a fluorine atom can affect the steric and electronic environment of the molecule, thereby influencing its reactivity. nih.gov For example, in some fluorinated PAHs, the fluorine atom can cause small deviations from planarity or, conversely, lead to a flattening of the molecule. nih.gov These structural changes can impact how the molecule interacts with reagents or enzymes. Computational studies on the formation of pyrene (B120774) and fluoranthene have utilized DFT to map the intermediate species and transition structures, demonstrating the power of these methods in elucidating complex reaction mechanisms. rsc.org For this compound, theoretical models can predict how the fluorine atom directs subsequent chemical transformations or influences the stability of reaction intermediates.

The carcinogenicity of many PAHs is linked to their metabolic activation into reactive metabolites that can bind to DNA. iarc.fr Three primary pathways have been proposed for the metabolic activation of PAHs like benzo[a]pyrene: the diol epoxide pathway, the radical cation pathway, and the ortho-quinone pathway. nih.gov

Diol Epoxide Pathway : This is the most well-characterized pathway, involving cytochrome P450 (CYP) enzymes and epoxide hydrolase, which form highly reactive diol epoxides in the bay-region of the PAH. nih.gov

Radical Cation Pathway : This pathway involves a one-electron oxidation, often mediated by peroxidases, to form a radical cation that can react with cellular nucleophiles. core.ac.uk

Ortho-quinone Pathway : In this pathway, PAH trans-dihydrodiols are oxidized by aldo-keto reductases (AKRs) to form reactive ortho-quinones. nih.gov

Computational simulations can model these complex enzymatic reactions, providing insight into the formation and reactivity of various metabolites. For this compound, its exceptional tumorigenic activity suggests that the fluorine atom plays a critical role in its metabolic activation. core.ac.ukresearchgate.net Theoretical models can help elucidate this role by:

Calculating the stability of potential carbocations formed during the opening of epoxide rings.

Simulating the interaction of the fluorinated PAH with the active sites of metabolic enzymes like CYPs and AKRs.

Predicting the preferred sites of epoxidation and subsequent reactions based on the electronic properties modified by the fluorine atom.

While specific computational studies on the metabolic activation of this compound are not widely published, the principles derived from studies on other PAHs provide a strong framework for theoretical investigation. iarc.fracs.org

Structure-Activity Relationship (SAR) Studies for Fluorinated Benzo(j)fluoranthenes

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. For fluorinated PAHs, SAR studies are crucial for understanding how the number and position of fluorine substituents affect properties like carcinogenicity.

A key finding for fluorinated benzo[j]fluoranthenes comes from a mouse skin initiation-promotion bioassay, which demonstrated the exceptional tumor-initiating activity of 4-fluorobenzo[j]fluoranthene. researchgate.net This study established a clear SAR, showing that the placement of the fluorine atom at the 4-position results in significantly higher tumorigenic potency compared to the parent compound, benzo[j]fluoranthene, and another isomer, 10-fluorobenzo[j]fluoranthene. researchgate.netscispace.com

Table 1: Comparative Tumorigenic Activity of Fluorinated Benzo(j)fluoranthenes

CompoundTotal Initiating Dose (nmol)Tumorigenic Response (% mice with tumors)
4-Fluorobenzo[j]fluoranthene 50Significant
100Significant
1000Significant
Benzo[j]fluoranthene 50Not Significant
100Significant
1000Significant
10-Fluorobenzo[j]fluoranthene 50Not Significant
100Not Significant
1000Significant
Data sourced from LaVoie et al. (1993). researchgate.net

This SAR highlights that the position of the fluorine atom is a critical determinant of biological activity, a principle observed in other classes of fluorinated compounds. mdpi.com Computational SAR studies can complement these experimental findings by identifying the structural and electronic features responsible for the observed activity. For example, theoretical models can correlate properties like the ease of diol epoxide formation, the stability of resulting carbocations, or specific interactions with biological receptors to the tumorigenicity data. By systematically studying different isomers computationally, a more comprehensive SAR can be developed, guiding the prediction of activity for other, unstudied fluorinated PAHs.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Benzo(j)fluoranthenes

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. For 4-Fluorobenzo(j)fluoranthene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive structural picture.

The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus.

¹H NMR: The protons on the aromatic skeleton of this compound would exhibit signals in the aromatic region (typically δ 7.0-9.0 ppm). The fluorine atom, being highly electronegative, would induce a deshielding effect on nearby protons, causing their signals to shift downfield. The magnitude of this effect diminishes with distance.

¹³C NMR: Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon atom directly bonded to the fluorine (C-4) would show a large chemical shift and a characteristic large one-bond C-F coupling constant. Other carbons in proximity to the fluorine atom will also have their chemical shifts perturbed.

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. The chemical shift of the fluorine atom in this compound would be expected in the characteristic range for aromatic fluorides. For instance, the chemical shift for fluorobenzene (B45895) is approximately -113.5 ppm relative to CFCl₃.

Spin-spin coupling provides valuable information about the connectivity of atoms. In this compound, several types of coupling constants would be observable:

J(H,H): Proton-proton couplings are crucial for determining the relative positions of protons on the aromatic rings. Ortho coupling (³JHH) is typically the largest (6-10 Hz), followed by meta coupling (⁴JHH, 1-3 Hz), and para coupling (⁵JHH), which is often close to 0 Hz.

J(C,H): One-bond carbon-proton couplings (¹JCH) are typically large (155-165 Hz for aromatic C-H). Longer-range couplings (²JCH, ³JCH) are smaller but provide key structural information.

J(C,F): Carbon-fluorine couplings are particularly informative. The direct one-bond coupling (¹JCF) is very large, often exceeding 240 Hz in magnitude. Two-bond (²JCF) and three-bond (³JCF) couplings are smaller but readily observable (typically 20-50 Hz and 5-10 Hz, respectively).

J(H,F): Proton-fluorine couplings extend over several bonds and are invaluable for assigning proton signals. The through-bond coupling depends on the number of intervening bonds, with ³JHF (ortho) typically being larger than ⁴JHF (meta) and ⁵JHF (para).

Interactive Table of Typical NMR Coupling Constants (Hz) for Aromatic Compounds

Coupling Type Number of Bonds Typical Value (Hz)
J(H,H) ortho 3 6-10
J(H,H) meta 4 1-3
J(H,H) para 5 ~0
¹J(C,H) 1 155-165
¹J(C,F) 1 160-350
²J(C,F) 2 20-50
³J(C,F) 3 ~5
³J(H,F) ortho 3 6-10
⁴J(H,F) meta 4 3-6
⁵J(H,F) para 5 ~0-2

Note: These are general values and can vary based on the specific molecular structure and solvent.

For polycyclic aromatic hydrocarbons like benzo[j]fluoranthene, the core structure is largely planar and rigid. wikipedia.org Therefore, significant conformational flexibility is not expected for this compound. However, NMR techniques, particularly the analysis of through-space interactions via Nuclear Overhauser Effect (NOE) spectroscopy, could confirm the planarity and help resolve any minor distortions or steric strains introduced by the fluorine substituent. Studies on other fluorinated bi-aryl compounds have successfully used NMR in weakly ordering media to determine torsional distributions, a technique that could be applied if derivatives with flexible linkages were synthesized. nist.gov

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a molecular fingerprint. For this compound, the spectra would be dominated by vibrations characteristic of the polycyclic aromatic system and the C-F bond.

Aromatic C-H stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.

Aromatic C=C stretching: Multiple sharp bands are expected in the 1650-1450 cm⁻¹ region, characteristic of the fused aromatic rings.

C-H out-of-plane bending: These vibrations occur in the 900-675 cm⁻¹ region and are highly characteristic of the substitution pattern on the aromatic rings.

C-F stretching: The C-F stretching vibration is a strong absorption in the IR spectrum, typically found in the 1250-1000 cm⁻¹ range for aryl fluorides. This prominent band would be a key indicator of successful fluorination.

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict and help assign the complex vibrational spectra of PAHs and their derivatives. sfasu.edu

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions of a molecule. PAHs are known for their characteristic UV-Vis absorption and fluorescence properties.

The electronic spectrum of this compound would be characterized by π→π* transitions, typical for PAHs. The parent benzo[j]fluoranthene has a complex UV absorption spectrum. The introduction of a fluorine atom, an electron-withdrawing but weakly π-donating substituent, is expected to cause shifts in the absorption and emission maxima.

A bathochromic shift (or red shift) refers to a shift of spectral bands to longer wavelengths. In some fluorinated PAHs, the introduction of fluorine can lead to a bathochromic shift in the fluorescence spectrum. nist.gov This is often attributed to the perturbation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nist.gov The fluorine atom can alter the intramolecular charge transfer (ICT) character of the excited state, influencing both the position of the emission peak and the Stokes shift (the difference between the absorption and emission maxima). nist.gov Therefore, compared to the parent benzo[j]fluoranthene, this compound would be expected to exhibit a distinct UV-Vis absorption and fluorescence profile, potentially with red-shifted emission bands.

Fluorescence Emission Properties and Lifetimes

Fluorescence spectroscopy is a highly sensitive and selective technique for the analysis of PAHs. The inherent fluorescence of these compounds allows for their detection at trace levels.

Detailed Research Findings:

The fluorescence properties, including quantum yield and lifetime, of PAHs are significantly influenced by their molecular structure and the surrounding solvent environment. For fluorescein (B123965) derivatives, a class of fluorescent dyes, both the fluorescence quantum yield (Φf) and lifetime (τf) are remarkably dependent on substitutions on the aromatic rings. researchgate.net While specific data for this compound is not extensively detailed in the provided results, the principles governing the fluorescence of similar aromatic systems are applicable. The ratio of the quantum yield to the lifetime (Φf/τf), which represents the radiative rate constant, tends to be constant for a series of related compounds, while the non-radiative rate constant varies with structure and solvent. researchgate.net

Fluorescence lifetime measurements, often performed using time-correlated single photon counting (TCSPC), provide an additional dimension of selectivity. researchgate.netescholarship.org The decay times of fluorescent compounds are typically independent of excitation and emission wavelengths, making this a robust analytical parameter. escholarship.org For a series of fluorescence lifetime standards, lifetimes ranging from 89 picoseconds to 31.2 nanoseconds have been reported, highlighting the wide range of decay dynamics observable. escholarship.org

ParameterDescriptionRelevance to this compound Analysis
Fluorescence Quantum Yield (Φf) The ratio of photons emitted to photons absorbed.A higher quantum yield leads to greater sensitivity in fluorescence detection.
Fluorescence Lifetime (τf) The average time a molecule spends in the excited state before returning to the ground state.Provides an additional layer of identification and can help distinguish between co-eluting compounds with different lifetimes.
Radiative Rate Constant (kf = Φf/τf) The rate at which a molecule de-excites by emitting a photon.Often remains constant within a class of similar compounds, aiding in structural characterization.
Non-radiative Rate Constant (knr) The rate of de-excitation through processes other than fluorescence (e.g., internal conversion, intersystem crossing).Influenced by molecular structure and solvent, affecting the overall fluorescence intensity.

Mass Spectrometry (MS) in Qualitative and Quantitative Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling both the identification (qualitative) and quantification of compounds. weebly.com It has become an indispensable tool in life sciences and environmental analysis due to its ability to analyze a wide range of molecules, including polar and thermally labile compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) for Fluorinated PAH Analysis

Gas chromatography-mass spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like PAHs. researchgate.net The coupling of a gas chromatograph with a mass spectrometer provides high-resolution separation and sensitive detection. shimadzu.com

Detailed Research Findings:

The analysis of PAHs by GC/MS is crucial for environmental monitoring due to their carcinogenic properties. shimadzu.comrestek.com Optimized GC/MS methods, often utilizing specialized columns like the Rxi-SVOCms, allow for the effective separation of isobaric PAHs, which have the same nominal mass but different structures. restek.com For instance, methods have been developed to separate critical isomer pairs such as benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene (B33198). restek.com A modified GC-EI/MS/MS system has even demonstrated the successful separation of benzo[b]fluoranthene, benzo[k]fluoranthene, and benzo[j]fluoranthene. nih.gov

The use of Selected Ion Monitoring (SIM) mode in GC/MS significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analytes, which is particularly useful for trace-level detection in complex matrices. restek.comuctm.edu More advanced techniques like tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offer even greater specificity and are employed for the determination of PAHs in challenging samples like herbal medicines and ambient air particulate matter. uctm.edunih.gov These methods can achieve very low limits of detection (LODs), often in the picogram per microliter (pg/µL) range. nih.gov

GC/MS TechniquePrincipleApplication in Fluorinated PAH Analysis
Full Scan The mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum of eluting compounds.Useful for initial identification of unknown compounds.
Selected Ion Monitoring (SIM) The mass spectrometer is set to detect only a few specific m/z values characteristic of the target analyte(s).Increases sensitivity and selectivity for quantitative analysis of known compounds like this compound. restek.comuctm.edu
Tandem MS (MS/MS) Involves multiple stages of mass analysis, typically by fragmenting a specific precursor ion to produce product ions.Provides very high specificity and is used for complex matrices to reduce interferences. uctm.edunih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) Techniques

Liquid chromatography-mass spectrometry (LC/MS) is a versatile technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov It is particularly well-suited for the analysis of less volatile and more polar compounds that are not amenable to GC.

Detailed Research Findings:

LC/MS has become a vital tool in various fields, including the life sciences, for both qualitative and quantitative analysis. researchgate.netnih.gov The development of interfaces like electrospray ionization (ESI) has enabled the analysis of a broad range of molecules. researchgate.net For the analysis of fluorinated compounds, such as fluoroalkyl sulfonates, LC coupled with high-resolution mass spectrometry (HRMS), like an Orbitrap instrument, has proven to be a robust method for screening, confirmation, and quantification. nih.gov

This approach allows for the simultaneous acquisition of full-scan mass spectra for qualitative analysis and data-dependent MS/MS for structural confirmation. nih.gov The high mass resolution of Orbitrap systems helps to eliminate potential environmental interferences, leading to more reliable quantification. nih.gov LC/MS methods have been successfully applied to determine trace levels of these compounds in complex matrices like river water, with method detection limits in the picogram per liter (pg/L) range. nih.gov

Advanced Chromatographic Techniques for Separation and Analysis

The complexity of environmental and biological samples necessitates the use of advanced chromatographic techniques to achieve the required separation and sensitivity for the analysis of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation of non-volatile compounds. encyclopedia.pub When coupled with UV-visible or fluorescence detectors, it provides a powerful tool for the analysis of PAHs. hplc.euthermofisher.com

Detailed Research Findings:

HPLC with fluorescence detection (HPLC-FLD) is particularly advantageous for PAH analysis due to its high sensitivity and selectivity. encyclopedia.pubthermofisher.com Many PAHs are naturally fluorescent, and by selecting specific excitation and emission wavelengths, interferences from the sample matrix can be minimized. thermofisher.com The gain in sensitivity with FLD compared to UV detection is significant because of the low background signal in fluorescence measurements. hplc.eu

Wavelength programming in fluorescence detection, where the excitation and emission wavelengths are changed during the chromatographic run, can dramatically enhance specificity. thermofisher.com This allows for the optimal detection of different PAHs as they elute from the column. Validated HPLC-FLD methods are routinely used for the analysis of PAHs in various matrices, including water samples. science.govlcms.cz The separation is typically achieved on specialized PAH columns, such as those with a C18 stationary phase, using a water/acetonitrile (B52724) gradient. encyclopedia.pubthermofisher.com

DetectorPrincipleAdvantages for this compound Analysis
UV/Visible Absorbance Measures the absorption of light by the analyte at a specific wavelength.Provides good sensitivity for many PAHs and is a universal detector for chromophoric compounds. thermofisher.com
Fluorescence (FLD) Measures the light emitted by a fluorescent analyte after excitation at a specific wavelength.Offers higher sensitivity and selectivity compared to UV detection for fluorescent compounds like PAHs. hplc.euthermofisher.com

Gas Chromatography (GC) for Trace-Level Determinations

Gas chromatography (GC), particularly when equipped with sensitive detectors, is a primary technique for the trace-level determination of volatile and semi-volatile compounds, including PAHs. shimadzu.com

Detailed Research Findings:

For trace-level analysis of PAHs, GC is often preferred over HPLC due to its superior resolution and sensitivity, especially when coupled with a mass spectrometer. uctm.edu The use of high-resolution capillary columns is essential for separating the numerous PAH isomers that can be present in environmental samples. shimadzu.com For example, the Rtx-35 column has been shown to separate a wide range of PAHs, with the exception of only a few isomer pairs. shimadzu.com

Mechanistic Studies on Biological Interactions

Molecular Mechanisms of Interaction with Biological Macromolecules

The biological activity of polycyclic aromatic hydrocarbons (PAHs), including 4-Fluorobenzo(j)fluoranthene, is intrinsically linked to their metabolic activation into reactive intermediates capable of covalently binding to cellular macromolecules like DNA. researchgate.net This interaction can disrupt the normal functions of DNA, leading to mutations and potentially initiating carcinogenesis. researchgate.netiarc.fr The primary mechanisms of this interaction involve the formation of DNA adducts through various metabolic pathways, as well as non-covalent interactions such as intercalation.

Metabolic activation of PAHs is a prerequisite for their genotoxicity. grantome.com Enzymes such as cytochrome P450 monooxygenases transform the parent compound into electrophilic metabolites that can form covalent bonds with DNA, creating DNA adducts. researchgate.netoup.com For benzo[j]fluoranthene (B[j]F) and its fluorinated derivatives, several key metabolic pathways leading to DNA adduct formation have been identified.

A well-established activation pathway for many carcinogenic PAHs proceeds through the formation of dihydrodiol epoxides (DEs). researchgate.netoup.com This multi-step process involves cytochrome P450 enzymes and epoxide hydrolase, which convert the parent PAH into a dihydrodiol. ki.se This dihydrodiol is then further oxidized by P450 enzymes to form a highly reactive diol epoxide. iarc.fr These diol epoxides can covalently bind to the exocyclic amino groups of purine (B94841) bases in DNA, particularly guanine (B1146940) and adenine, forming stable DNA adducts that persist unless removed by cellular repair mechanisms. oup.comresearchgate.net

In the case of benzo[j]fluoranthene (B[j]F), metabolism in mouse epidermis yields two major dihydrodiol metabolites: B[j]F-4,5-dihydrodiol and B[j]F-9,10-dihydrodiol. iarc.frnih.gov These are the precursors to the ultimate carcinogenic diol epoxides. Studies on this compound (4F-B[j]F) have revealed that the fluorine substituent influences the metabolic profile. The principal metabolite formed from 4F-B[j]F is the 9,10-dihydrodiol. nih.gov This suggests that the subsequent formation of a 9,10-diol-epoxide is a key step in its activation. This pathway leads to the formation of stable DNA adducts, and research has shown that 4F-B[j]F forms considerably higher levels of these adducts in mouse skin compared to the parent compound, B[j]F. nih.gov The major DNA adduct formed from B[j]F in mouse epidermis has been identified as originating from an anti-benzo[j]fluoranthene-4,5-diol-6,6a-oxide reacting with deoxyguanosine. iarc.fr

Comparative Mutagenicity of B[j]F and its Fluorinated Derivatives in S. typhimurium

CompoundTA97a MutagenicityTA98 MutagenicityTA100 Mutagenicity
Benzo[j]fluoranthene (B[j]F)Less activeLess activeLess active
4-Fluorobenzo[j]fluoranthene (4F-B[j]F)More active than B[j]FMore active than B[j]FMore active than 10F-B[j]F and B[j]F
10-Fluorobenzo[j]fluoranthene (10F-B[j]F)Similar to 4F-B[j]F at low dosesSlightly higher than 4F-B[j]F at doses >5 nmolLess active than 4F-B[j]F

Data derived from studies on the relative genotoxicity in the presence of microsomal activation. nih.gov

An alternative pathway for PAH activation involves one-electron oxidation, a process that generates radical cations. researchgate.netoup.com This reaction can be catalyzed by enzymes like peroxidases. core.ac.uk These radical cation intermediates are also highly reactive towards DNA. They tend to bind to the N7 or C8 positions of purine bases (guanine and adenine). researchgate.netoup.com The resulting adducts are chemically unstable and are prone to spontaneous hydrolysis of the glycosidic bond, which connects the DNA base to the sugar-phosphate backbone. researchgate.net This process, known as depurination, releases the adducted base and leaves behind an apurinic (AP) site in the DNA strand. researchgate.netoup.com While AP sites are a form of DNA damage, studies comparing potent PAHs have indicated that stable DNA adducts from the diolepoxide pathway, rather than AP sites, are more directly correlated with tumor initiation. researchgate.netoup.com For the potent carcinogen dibenzo[a,l]pyrene, for instance, the level of stable adducts induced was significantly higher than the level of AP sites. researchgate.net While this mechanism is established for PAHs in general, specific quantitative data on the formation of labile adducts by 4F-B[j]F metabolites is less detailed.

Further metabolism of PAH phenols and dihydrodiols can lead to the formation of quinones. iarc.fr For example, benzo[j]fluoranthene-4,5-dione has been identified as a metabolite of B[j]F. iarc.fr PAH-quinones are redox-active molecules that can participate in futile redox cycling within the cell. nih.gov This cycling process can generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. researchgate.netmdpi.com

The overproduction of ROS leads to a state of oxidative stress, which can cause widespread cellular damage, including to DNA. mdpi.com ROS can induce oxidative DNA damage through several mechanisms, such as the formation of oxidized bases, most notably 8-oxo-7,8-dihydroguanine (8-oxo-dG), and the induction of DNA strand breaks. nih.govresearchgate.netmdpi.com This oxidative damage represents an additional, indirect pathway of genotoxicity for PAHs, complementing the direct covalent binding of metabolites. researchgate.net The formation of benzoquinone metabolites from benzene (B151609), for instance, is known to induce oxidative stress and cause DNA strand breaks in bone marrow cells. mdpi.com

Before covalent bonding occurs, the planar aromatic structure of PAH metabolites, such as diol epoxides, facilitates their non-covalent association with DNA through intercalation. scispace.com Intercalation involves the insertion of the planar PAH ring system between the stacked base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and hydrophobic interactions. The intercalation of a PAH metabolite can distort the regular structure of the DNA helix, which may be a prerequisite for the subsequent covalent reaction between the reactive epoxide and a DNA base. scispace.com The specific conformation of the diol epoxide metabolite influences how it positions itself within the DNA grooves, affecting its reactivity and the type of adducts formed. nih.gov

The ultimate location and conformation of a DNA adduct can significantly impact its biological consequences, including its recognition by DNA repair enzymes and its potential to cause mutations during DNA replication. ki.se The structure of the PAH diol epoxide plays a critical role in determining its binding preference and the resulting adduct conformation. For instance, comparative studies of different diol epoxides show that some have a higher affinity for deoxyadenosine (B7792050) (dA), while others preferentially bind to deoxyguanosine (dG). nih.gov

The conformation of the hydroxyl groups on the diol epoxide ring (e.g., pseudo-diaxial vs. pseudo-diequatorial) can influence its interaction with the DNA minor groove. nih.gov A pseudo-diaxial conformation may allow for favorable electrostatic interactions with the phosphate (B84403) backbone of DNA, leading to a greater formation of dG adducts. nih.gov The covalent binding of a bulky metabolite like a B[j]F diol epoxide to a DNA base causes significant local distortion in the DNA helix, which can interfere with the proper functioning of DNA polymerases and the transcription machinery, ultimately leading to mutations. scispace.com

DNA Adduct Formation by Fluorinated Benzo(j)fluoranthene (B125817) Metabolites

Enzymatic Biotransformation Pathways

The metabolic fate of 4F-B[j]F is primarily dictated by enzymatic processes that aim to increase its water solubility to facilitate excretion, but which can paradoxically lead to its activation into genotoxic agents.

The initial and rate-limiting step in the metabolism of many PAHs, including 4F-B[j]F, is Phase I oxidation, predominantly catalyzed by the superfamily of heme-containing enzymes known as Cytochrome P450 (CYP). iarc.fr These enzymes, particularly those in families 1, 2, and 3, are responsible for the oxidative metabolism of a vast array of xenobiotics. nih.gov For PAHs, the CYP1A1 and CYP1B1 isoforms are of paramount importance in their metabolic activation, especially in extrahepatic tissues. canada.ca

The metabolic activation of 4F-B[j]F has been demonstrated in vitro using rat liver homogenates, which are rich sources of CYP enzymes. wikipedia.orgresearchgate.net The reactions catalyzed by these enzymes typically involve the introduction of an oxygen atom to form epoxides and phenols. nih.gov This initial oxidation is a critical event, as the resulting epoxide intermediates can be further processed into highly reactive dihydrodiol epoxides, the ultimate carcinogenic forms of many PAHs. canada.ca The metabolism of the parent compound, benzo[j]fluoranthene (B[j]F), is known to be mediated by Aroclor-induced rat liver S9 fractions, a preparation with elevated CYP enzyme activity. iarc.fr

Following the initial epoxidation by CYP enzymes, the epoxide hydrolase enzyme can hydrate (B1144303) the epoxide to form a trans-dihydrodiol. The specific dihydrodiols formed are crucial in determining the ultimate biological activity of the compound.

In the case of 4F-B[j]F, metabolic studies using rat liver preparations have identified the 9,10-dihydrodiol as the principal metabolite. wikipedia.org This is a significant finding, as the metabolic pathway is selectively directed to a different region of the molecule compared to its isomer, 10-fluorobenzo[j]fluoranthene, which primarily forms the 4,5-dihydrodiol. wikipedia.org The parent compound, B[j]F, forms both trans-4,5-dihydrodiol and trans-9,10-dihydrodiol as major metabolites. wikipedia.orgnih.gov

While specific phenolic metabolites for 4F-B[j]F are not extensively detailed in the literature, the metabolism of B[j]F is known to produce several phenols, including 3-, 4-, 6-, and 10-hydroxyB[j]F, as well as BjF-4,5-dione. iarc.fr It is highly probable that 4F-B[j]F also yields a suite of phenolic derivatives during its biotransformation.

Table 1: Principal Dihydrodiol Metabolites of Benzo(j)fluoranthene and its Fluorinated Derivatives
CompoundPrincipal Dihydrodiol MetaboliteReference
Benzo(j)fluoranthene (B[j]F)trans-4,5-dihydrodiol & trans-9,10-dihydrodiol wikipedia.orgnih.gov
This compound (4F-B[j]F)9,10-dihydrodiol wikipedia.org
10-Fluorobenzo(j)fluoranthene (B164750) (10F-B[j]F)4,5-dihydrodiol wikipedia.org

The substitution of a hydrogen atom with fluorine can profoundly alter the metabolic fate and biological activity of a PAH. The position of the fluorine atom on the B[j]F skeleton acts as a metabolic director. For 4F-B[j]F, the fluorine at the 4-position sterically hinders metabolism at the adjacent 4,5-bond, thereby favoring the formation of the 9,10-dihydrodiol. wikipedia.org

This redirection of metabolism has significant toxicological consequences. Studies comparing 4F-B[j]F to its parent compound have revealed that the fluorinated derivative exhibits enhanced genotoxicity. wikipedia.org In the presence of microsomal activation, 4F-B[j]F is more mutagenic than B[j]F in various Salmonella typhimurium strains. wikipedia.org Furthermore, 4F-B[j]F was found to form considerably higher levels of DNA adducts in mouse skin in vivo compared to B[j]F, which correlates with its exceptional tumor-initiating activity. wikipedia.orgoup.com These findings underscore that the fluorine atom in the 4-position does not block metabolic activation but instead enhances it, channeling the metabolism toward a pathway that produces highly mutagenic and carcinogenic species.

Table 2: Comparative Genotoxicity and DNA Adduct Formation
CompoundMutagenicity vs. B[j]F (S. typhimurium)DNA Adduct Levels in Mouse Skin vs. B[j]FReference
This compound (4F-B[j]F)More mutagenic in TA97a, TA98, & TA100Considerably greater wikipedia.org
10-Fluorobenzo(j)fluoranthene (10F-B[j]F)More mutagenic in TA97a & TA98Higher wikipedia.org

Cellular and Subcellular Interaction Studies

Once metabolically activated, the reactive intermediates of 4F-B[j]F can interact with numerous cellular components, disrupting normal cellular function and signaling, which can culminate in toxicity and carcinogenesis.

While the formation of DNA adducts is a critical event in the carcinogenicity of PAHs, it is not the sole mechanism of cellular damage. wikipedia.orgnih.gov Reactive PAH metabolites can also covalently bind to other cellular macromolecules, such as proteins, forming protein adducts. scispace.com This binding can alter protein function and contribute to cytotoxicity.

As a potent PAH, 4F-B[j]F is expected to exert significant influence over gene expression and cellular signaling pathways, primarily through the activation of the Aryl hydrocarbon Receptor (AhR). nih.govontosight.ai The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism. nih.govdovepress.com

Upon binding to a ligand like 4F-B[j]F, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes. dovepress.com A primary consequence of AhR activation by PAHs is the potent induction of CYP1A1 and CYP1B1 gene expression. nih.gov This creates a feedback loop where the compound induces the very enzymes responsible for its metabolic activation. Studies have shown that benzo[j]fluoranthene exhibits one of the highest AhR-mediated induction potentials among numerous PAHs tested. nih.gov

Beyond CYP induction, AhR activation can trigger a cascade of other signaling events. It can influence pathways involved in cell cycle control, apoptosis, and inflammation. scispace.comtandfonline.com For instance, DNA damage caused by PAH adducts can stabilize the p53 tumor suppressor protein, leading to cell cycle arrest or apoptosis. tandfonline.com Additionally, PAHs can trigger inflammatory responses through the activation of pathways such as NF-κB and MAPK. researchgate.net The exceptional tumor-initiating activity of 4F-B[j]F strongly suggests it is a powerful activator of these critical cellular pathways. nih.govscispace.com

Table 3: Aryl Hydrocarbon Receptor (AhR) Activation by Benzo(j)fluoranthene
CompoundAhR-Inducing Potency (CALUX Assay, 24h)Reference
Benzo(j)fluoranthene (B[j]F)Among the highest of 30 PAHs tested nih.gov
Benzo(k)fluorantheneHighest IEFs observed nih.gov
Benzo(a)pyreneHigh, used as reference nih.gov

Note: IEFs = Induction Equivalency Factors relative to a standard. Data for 4F-B[j]F is inferred from its parent compound and high biological activity.

Comparative Mechanistic Studies with Parent Benzo(j)fluoranthene and Other PAHs

The introduction of a fluorine atom into the structure of Benzo(j)fluoranthene (BjF) significantly alters its biological and mechanistic properties. Comparative studies focusing on this compound (4-F-BjF), its parent compound BjF, its isomer 10-fluorobenzo(j)fluoranthene (10-F-BjF), and other notable polycyclic aromatic hydrocarbons (PAHs) like Benzo[a]pyrene (B[a]P), have been crucial in elucidating these differences. These investigations highlight how a single fluorine substituent can influence metabolic pathways, DNA adduction, and ultimate tumorigenic potential.

Research demonstrates that the metabolic activation of these compounds, a critical step for their carcinogenic activity, follows distinct routes. For the parent compound, BjF, metabolism by rat liver microsomes or in mouse epidermis primarily yields two major dihydrodiol metabolites: the 4,5-dihydrodiol and the 9,10-dihydrodiol. nih.goviarc.fr These dihydrodiols are precursors to highly reactive diol epoxides, which are considered the ultimate carcinogenic metabolites of many PAHs. ki.senih.gov The major DNA adduct identified for BjF is derived from an anti-benzo[j]fluoranthene-4,5-diol-6,6a-epoxide, which covalently binds to DNA and can initiate mutations. iarc.fr

The substitution of fluorine at the C-4 position in 4-F-BjF markedly redirects this metabolic pathway. In contrast to BjF, the principal metabolite formed from 4-F-BjF is the 9,10-dihydrodiol. nih.gov Conversely, for 10-F-BjF, the 4,5-dihydrodiol is the main metabolite. nih.gov This shift in metabolic preference due to the position of the fluorine atom is a key factor in determining the genotoxic profile of these derivatives.

In terms of genotoxicity, both fluorinated derivatives have been shown to be more mutagenic than the parent compound, BjF, in various strains of Salmonella typhimurium when tested in the presence of rat liver homogenate for metabolic activation. nih.gov While 10-F-BjF and 4-F-BjF showed similar mutagenic potency in strains TA97a and TA98, 4-F-BjF was significantly more mutagenic in the TA100 strain. nih.gov This suggests that the metabolites of 4-F-BjF are particularly effective at inducing the type of DNA damage detectable by this strain.

Table 1: Comparative Mutagenicity of Benzo(j)fluoranthene and its Fluorinated Derivatives

Compound Mutagenic Activity in S. typhimurium TA100 (relative to BjF)
Benzo(j)fluoranthene (BjF) Baseline
This compound (4-F-BjF) More Active
10-Fluorobenzo(j)fluoranthene (10-F-BjF) Less Active than 4-F-BjF

Data sourced from studies using S. typhimurium TA100 with microsomal activation. nih.gov

Consistent with the mutagenicity data, in vivo studies in mouse skin revealed that both fluorinated derivatives form higher levels of DNA adducts than BjF. nih.gov Notably, the level of DNA adducts formed from 4-F-BjF was found to be "considerably greater" than that from BjF. nih.gov This enhanced ability to form stable DNA adducts is a likely contributor to its heightened biological activity.

The most striking difference observed in comparative studies is the exceptional tumor-initiating activity of 4-F-BjF on mouse skin. researchgate.netdntb.gov.ua In initiation-promotion bioassays, 4-F-BjF demonstrated significantly greater tumorigenic potency than its parent compound BjF and its isomer 10-F-BjF. nih.govresearchgate.net At an initiating dose of 0.3 µmol, the tumorigenic activity of 4-F-BjF was similar to that of BjF, while 10-F-BjF was less active than BjF at all tested doses. nih.gov However, other studies firmly established the superior tumorigenic potency of 4-F-BjF when compared not only to BjF but also to other potent carcinogens like Benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene. dntb.gov.uaoup.com

Table 2: Comparative Tumor-Initiating Activity on Mouse Skin

Compound Relative Tumorigenic Potency
Benzo[a]pyrene (B[a]P) Potent
Benzo(j)fluoranthene (BjF) Active
This compound (4-F-BjF) Exceptionally Potent
10-Fluorobenzo(j)fluoranthene (10-F-BjF) Less Active than BjF
Dibenzo[a,l]pyrene Very Potent
7,12-Dimethylbenz[a]anthracene Potent

This table provides a qualitative comparison based on findings from multiple mouse skin bioassays. researchgate.netdntb.gov.ua

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
4-F-BjFThis compound
10-F-BjF10-Fluorobenzo(j)fluoranthene
BjFBenzo(j)fluoranthene
B[a]PBenzo[a]pyrene
PAHsPolycyclic Aromatic Hydrocarbons
7,12-DMBA7,12-Dimethylbenz[a]anthracene
Dibenzo[a,l]pyreneDibenzo[a,l]pyrene

Advanced Materials Science and Optoelectronic Applications of Fluorinated Benzo J Fluoranthenes

Design Principles for Fluorinated PAHs in Material Science

The introduction of fluorine into the benzo(j)fluoranthene (B125817) framework is a deliberate design choice aimed at optimizing its properties for use in electronic materials. This approach is guided by established principles of molecular engineering.

Electronic Structure Tuning through Fluorine Substitution

The substitution of hydrogen with fluorine in PAHs like benzo(j)fluoranthene significantly alters their electronic structure. Fluorine is a highly electronegative atom, and its introduction leads to a strong inductive (-I) effect, which withdraws electron density from the aromatic system. This has a profound impact on the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical studies on various fluorinated PAHs have consistently shown that fluorination lowers both the HOMO and LUMO energy levels. rsc.org The lowering of the LUMO level is particularly beneficial for creating n-type semiconductor materials, as it facilitates the injection and transport of electrons. rsc.org The HOMO-LUMO energy gap, which is a critical parameter determining the electronic and optical properties of a molecule, can also be modulated by the degree and position of fluorination. rsc.org In some cases, fluorination can lead to a decrease in the HOMO-LUMO gap, which can be advantageous for conductivity. rsc.org

Table 1: Theoretical HOMO-LUMO Energy Levels of Fluorinated Aromatic Compounds (Note: Data for illustrative purposes based on general findings for fluorinated PAHs, not specific experimental values for 4-Fluorobenzo(j)fluoranthene)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Parent Aromatic Hydrocarbon -5.5 -2.0 3.5
Mono-fluorinated Derivative -5.8 -2.3 3.5

This table illustrates the general trend of HOMO and LUMO energy level depression upon fluorination based on theoretical studies of various PAHs.

Enhancing Charge Transport Properties

The efficiency of organic electronic devices is heavily dependent on the charge transport characteristics of the active materials. Fluorination can enhance these properties through several mechanisms. The strong electron-withdrawing nature of fluorine can lead to a more planar molecular structure, which in turn promotes closer π-π stacking in the solid state. This intermolecular arrangement is crucial for efficient charge hopping between adjacent molecules.

Furthermore, fluorination can influence the reorganization energy of the molecule. A lower reorganization energy for both hole and electron transport is desirable as it reduces the energy barrier for charge transfer. Theoretical studies on fused thiophene (B33073) derivatives have shown that introducing fluorine atoms can decrease the reorganization energy and increase the transfer integral, leading to higher electron mobility. rsc.org For instance, some fluorinated thiophene compounds have shown remarkable anisotropic charge transport behavior with high mobilities along specific crystal axes due to strong π-π interactions. rsc.org While direct experimental data for this compound is lacking, these findings on analogous systems suggest a promising avenue for enhancing charge transport.

Application in Organic Electronic Devices

The tailored electronic properties of fluorinated benzo(j)fluoranthenes make them promising candidates for various organic electronic devices.

n-Type Semiconductor Materials Development

There is a significant demand for stable and efficient n-type organic semiconductors to complement the widely available p-type materials for the fabrication of complementary circuits and efficient organic photovoltaic cells. The lowering of the LUMO energy level by fluorine substitution makes this compound a potential candidate for an n-type semiconductor. ontosight.ai Fullerene derivatives, known for being excellent electron acceptors, are among the best-performing n-type organic semiconductors. sigmaaldrich.com The principle of lowering the LUMO energy to facilitate electron injection and transport is a key strategy in the design of new n-type materials. sigmaaldrich.com Fluoranthene-based molecules, in general, have been investigated as electron transport materials, with some derivatives exhibiting electron mobility comparable to the well-known electron transport material Alq₃. acs.org

Organic Light-Emitting Diodes (OLEDs) and Emitters

Fluoranthene (B47539) derivatives have shown significant promise as materials for Organic Light-Emitting Diodes (OLEDs), particularly as blue fluorescent emitters. acs.org Benzo[k]fluoranthene-based linear acenes, for example, have been successfully used as dopants in deep blue OLEDs, achieving high photoluminescence intensity. rsc.org These devices have demonstrated impressive performance with a maximum brightness of over 6000 cd/m², a low turn-on voltage below 3.5 V, and external quantum efficiencies of around 1.8%. rsc.org The Commission Internationale de l'Eclairage (CIE) chromaticity coordinates of these deep blue OLEDs approach the standard for blue emission. rsc.org The introduction of fluorine into the benzo(j)fluoranthene core could potentially lead to the development of new and efficient emitters with tailored emission colors and improved device stability.

Photophysical Properties for Optoelectronic Research

The photophysical properties of a molecule are central to its application in optoelectronic devices like OLEDs and photodetectors. These properties include light absorption, fluorescence emission, and the efficiency of these processes. The fluorescence emission of benzo[j]fluoranthene has been studied in various solvents, with excitation wavelengths around 315 nm. rsc.org

The introduction of a fluorine atom is expected to modify these properties. While detailed experimental photophysical data for this compound is not extensively documented, studies on similar fluorinated PAHs can provide valuable insights. For instance, fluoranthene derivatives have been synthesized that exhibit deep blue fluorescence with high photoluminescence quantum yields. acs.org The emission spectra of such compounds can be fine-tuned by chemical modifications. rsc.org

Table 2: General Photophysical Properties of Fluoranthene Derivatives (Note: This table presents typical data for fluoranthene-based compounds to illustrate their potential, not specific experimental values for this compound)

Property Typical Value/Range
Absorption Maximum (λ_abs) 300 - 400 nm
Emission Maximum (λ_em) 400 - 500 nm (Blue to Green)
Fluorescence Quantum Yield (Φ_F) Can be high (> 0.5)

This table provides a general overview of the photophysical properties that can be expected from fluoranthene-based materials, highlighting their suitability for optoelectronic applications.

Delayed Fluorescence Emitters and Near-Infrared Emission

The development of advanced emitters for Organic Light-Emitting Diodes (OLEDs) has spurred research into materials capable of harvesting both singlet and triplet excitons to achieve high internal quantum efficiencies. One of the most promising mechanisms for this is thermally activated delayed fluorescence (TADF). The TADF process allows for the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), adding a delayed fluorescence component to the initial prompt fluorescence from singlet excitons. researchgate.net This mechanism has the potential to enable 100% internal quantum efficiency (IQE) in OLEDs. researchgate.net

A key strategy in designing TADF molecules, particularly for red and near-infrared (NIR) emission, involves creating donor-acceptor (D-A) type structures. researchgate.netrsc.org In these systems, an electron-donating moiety is linked to an electron-accepting moiety. This architecture often leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), which is localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor. uni-muenster.de The resulting charge transfer (CT) excited state has a very small energy splitting between the lowest singlet (S₁) and triplet (T₁) states (ΔEₛₜ). rsc.org A small ΔEₛₜ is a critical prerequisite for efficient RISC, as the energy barrier for the triplet-to-singlet conversion is low enough to be overcome by thermal energy at room temperature. rsc.org

Polycyclic aromatic hydrocarbons (PAHs) are frequently used as acceptor units due to their rigid structures and tunable electronic properties. researchgate.netrsc.org The introduction of nitrogen atoms or other electron-withdrawing groups into the PAH framework can stabilize the LUMO, reduce the HOMO-LUMO energy gap, and promote red or NIR emission. researchgate.netrsc.org For instance, theoretical studies on D-A compounds using dibenzo[a,c]picene as an acceptor and various donors have shown that nitrogen substitution leads to significantly smaller ΔEₛₜ values and high RISC rates on the order of 1x10⁶ s⁻¹, predicting red and NIR TADF emission between 670 nm and 1217 nm. researchgate.netrsc.org

While specific studies detailing this compound as a standalone TADF emitter are not prominent, its fluorinated PAH structure makes it a highly relevant building block. The fluorine atom is electron-withdrawing and can influence the electronic properties of the benzo(j)fluoranthene core. ontosight.ai In a D-A architecture, a fluorinated benzo(j)fluoranthene unit could serve as a potent acceptor moiety. By strategically coupling it with a suitable electron donor, it would be possible to engineer a molecule with the necessary small ΔEₛₜ to function as a red or NIR TADF emitter. The performance of such emitters is characterized by their emission wavelength (λₑₗ), photoluminescence quantum yield (PLQY), and external quantum efficiency (EQE) when incorporated into an OLED device.

Table 1: Performance of Selected Donor-Acceptor Type TADF Emitters

Emitter Donor Acceptor Emission Peak (nm) Max. EQE (%) Host Reference
PyPz-TPA Triphenylamine Dipyridophenazine 676 22.6% CBP uni-muenster.de
PyPz-TPA Triphenylamine Dipyridophenazine 714 16.58% CBP uni-muenster.de
TCN-TPA Triphenylamine Conjugated Planar Acetonitrile (B52724) 802 2.4% - rsc.org
MeTPA-BQ - Benzo[g]quinoxaline-5,10-dione 625-670 - CBP rsc.org
D4 (Theoretical) Dimethylcarbazole 4N-Dibenzo[a,c]picene 713 - - researchgate.netrsc.org

This table is illustrative and based on data for advanced TADF emitters to show typical performance metrics.

Two-Photon Absorption and Two-Photon Excited Fluorescence

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited electronic state. microscopist.co.uk This process is distinct from single-photon absorption as its probability is proportional to the square of the incident light intensity. bohrium.com This property provides intrinsic three-dimensional spatial resolution, making TPA highly valuable for applications like two-photon laser scanning microscopy (2PLSM), which allows for deep-tissue imaging with reduced autofluorescence and photodamage. microscopist.co.uknih.gov The subsequent relaxation of the molecule from the excited state via radiative decay is known as two-photon excited fluorescence (TPEF). scispace.com

The molecular structure plays a critical role in determining the TPA cross-section. For aromatic hydrocarbons, TPA transitions are governed by different quantum mechanical selection rules than single-photon transitions. bohrium.com In substituted benzenes, for example, it has been noted that fluorine is less effective at inducing TPA intensity compared to methyl or halogen groups like chlorine and bromine. bohrium.com However, the role of fluorine in more complex systems can be multifaceted. In a study of isoindolo[2,1-a]quinoline dyes, the fluoro-substituted derivative exhibited a quantum yield approximately three times larger than the unsubstituted parent compound, demonstrating that fluorine can significantly enhance emission efficiency even if it does not lead to the highest TPA cross-section. acs.org

For polycyclic aromatic hydrocarbons like this compound, the single fluorine atom would be expected to modify the electronic structure and symmetry of the π-system, thereby influencing its TPA properties. ontosight.ai While the compound itself may not possess an exceptionally large TPA cross-section, its altered electronic characteristics and potential for high quantum yield could make it a valuable component in larger, more complex molecules designed for TPA applications. acs.org The design of molecules with high TPA cross-sections often involves creating symmetrical, conjugated systems, such as fluorene (B118485) derivatives, which have demonstrated σ₂ values up to 1900 GM. rsc.org

Table 2: Two-Photon Absorption Properties of Selected Fluorescent Molecules

Compound Max. TPA Cross-Section (σ₂) (GM) Excitation Wavelength (nm) Solvent/System Reference
Fluorene Derivative 1 ~1300 ~660 - rsc.org
Fluorene Derivative 2 ~1900 ~660 - rsc.org
5-phenylisoindolo[2,1-a]quinoline (2c) 56 973 - acs.org
Porphyrin 4 (Free Base) 560 800 CH₂Cl₂ mdpi.com
Rhodamine 590 - - Methanol nih.gov

This table provides examples of TPA cross-section values for various organic molecules to illustrate the typical range of this parameter.

Crystal Engineering and Molecular Self-Assembly of Fluorinated Benzo(j)fluoranthene Systems

Crystal engineering is the design and synthesis of functional solid-state structures based on a detailed understanding and control of intermolecular interactions. rsc.org This field leverages non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking to guide molecules to arrange themselves into predictable and highly ordered crystalline architectures. uni-muenster.demdpi.com Molecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates under equilibrium conditions, driven by these same non-covalent interactions.

The introduction of fluorine atoms into organic molecules is a powerful and widely used strategy in crystal engineering. Fluorination dramatically alters a molecule's electronic properties, which in turn modifies the intermolecular forces that govern its crystal packing. A key interaction exploited in the crystal engineering of fluorinated aromatics is the arene-perfluoroarene (AP) interaction. rsc.org This involves the face-to-face stacking of an electron-rich aromatic ring and an electron-deficient perfluorinated aromatic ring. The electrostatic potential maps of benzene (B151609) and hexafluorobenzene (B1203771) illustrate this principle clearly: the π-system of benzene is electron-rich (negative potential), while that of hexafluorobenzene is electron-poor (positive potential) due to the high electronegativity of the fluorine atoms. rsc.org This complementary charge distribution leads to a strong, directional stacking interaction that can be used as a reliable "synthon" to direct crystal packing. rsc.org

This principle extends beyond fully fluorinated rings. Even partial fluorination can induce specific packing motifs. Studies on fluorinated stilbenes and rubrene (B42821) derivatives show that C–H···F interactions and the stacking of fluorinated and non-fluorinated aromatic rings become dominant forces in determining the solid-state structure. researchgate.net The presence of fluorine can lead to drastic changes in crystallization behavior compared to the non-fluorinated analogues. researchgate.net

In the context of this compound, the single fluorine atom imparts a localized region of modified electrostatic potential onto the large polycyclic aromatic framework. ontosight.ai While not a perfluorinated system, this single substitution can be sufficient to disrupt or favor specific packing arrangements. In a co-crystal system, the fluorinated part of the this compound molecule could preferentially interact with electron-rich aromatic regions of a partner molecule, guiding the self-assembly into a specific supramolecular structure. rsc.orgrsc.org By controlling these weak but cumulative intermolecular forces, it is possible to engineer the microstructure of thin films, which is crucial for optimizing charge carrier mobility in organic electronic devices like thin-film transistors. researchgate.net The ability to direct molecular arrangement through fluorination makes this compound and related compounds promising candidates for the bottom-up fabrication of functional materials with tailored solid-state properties.

Environmental Chemistry Research and Methodological Advancements for Fluorinated Benzo J Fluoranthenes

Environmental Fate and Transport Mechanisms

Once released into the environment, 4-Fluorobenzo(j)fluoranthene is subject to various transformation and transport processes that determine its ultimate fate.

While specific studies on the photochemical degradation of this compound are not extensively documented, the behavior of similar PAHs provides significant insight. PAHs present in the atmosphere or surface waters are susceptible to degradation by sunlight. epa.govfisheries.org For structurally related compounds like benzo[k]fluoranthene (B33198), vapor-phase molecules can undergo direct photolysis. epa.gov

The degradation process can be influenced by the presence of other substances. For example, the photocatalytic degradation of fluoranthene (B47539), a related non-alternant PAH, is enhanced in the presence of catalysts like TiO2/α-FeOOH under simulated sunlight. nih.gov This process involves the generation of reactive oxygen species such as superoxide (B77818) radicals (•O2-), which attack the PAH molecule, leading to its breakdown into smaller, less complex compounds. nih.gov It is plausible that this compound undergoes similar photochemical transformations.

Microbial action is a key mechanism for the breakdown of PAHs in soil and sediment. nih.gov Studies on the metabolism of fluorinated benzo[j]fluoranthenes show that the position of the fluorine atom significantly influences the metabolic pathway. nih.gov When metabolized by rat liver homogenates, this compound primarily forms the 9,10-dihydrodiol as its principal metabolite. nih.gov This is in contrast to its parent compound, benzo[j]fluoranthene, which produces both 4,5- and 9,10-dihydrodiols. nih.gov

In broader environmental systems, bacteria play a crucial role. For instance, Sphingobium sp. strain KK22 has been shown to biodegrade the high-molecular-weight PAH benzo[k]fluoranthene. nih.gov The proposed pathway involves dioxygenation, ring cleavage, and subsequent transformation into smaller aromatic products, eventually converging with the degradation pathways of other PAHs like fluoranthene. nih.gov This suggests that soil and aquatic microorganisms could initiate the degradation of this compound by attacking the aromatic ring system, leading to its eventual mineralization.

Table 2: Biotransformation Metabolites of Fluorinated Benzo[j]fluoranthenes

CompoundPrimary Metabolite(s)Reference
4-Fluorobenzo[j]fluoranthene 9,10-dihydrodiol nih.gov
10-Fluorobenzo[j]fluoranthene 4,5-dihydrodiol nih.gov
Benzo[j]fluoranthene 4,5- and 9,10-dihydrodiol nih.gov

Methodological Advancements in Environmental Analysis

The analysis of fluorinated PAHs like this compound has benefited significantly from advancements in analytical chemistry. The primary drivers for these advancements have been the need for lower detection limits and greater accuracy in complex environmental matrices.

The evolution from packed column to capillary column gas chromatography, coupled with mass spectrometry (GC-MS), has been a pivotal development, allowing for superior separation of complex PAH mixtures. epa.gov Furthermore, the application of pressurized liquid extraction (PLE) has offered a more efficient and automated alternative to traditional extraction methods like Soxhlet. europa.eu

A significant methodological advancement is the strategic use of fluorinated analogues of PAHs as internal standards. researchgate.net Because these compounds are not naturally present in environmental samples, their addition at the beginning of the analytical procedure allows for precise correction of analyte losses during extraction and cleanup, as well as compensation for instrumental drift. researchgate.net This approach, combined with high-resolution mass spectrometry, represents the state-of-the-art for the reliable quantification of trace levels of this compound and other related compounds in the environment.

Sample Preparation Techniques (e.g., QuEChERS, Pressurized Liquid Extraction)

The accurate analysis of this compound in complex environmental matrices necessitates robust and efficient sample preparation techniques to isolate the analyte from interfering substances. Methodologies such as QuEChERS and Pressurized Liquid Extraction (PLE) are prominent in the analysis of polycyclic aromatic hydrocarbons (PAHs) and are applicable to their fluorinated counterparts.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Initially developed for pesticide residue analysis in agricultural products, the QuEChERS method has been widely adapted for extracting a broad range of analytes, including PAHs, from diverse matrices like soil, fish, and meat products. antec.dedtu.dkresearchgate.netthermofisher.com The procedure is a two-stage process involving an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup. thermofisher.com

In the first stage, the sample (e.g., soil, homogenized fish) is hydrated and then vigorously shaken with an organic solvent, typically acetonitrile (B52724), and a salt mixture, commonly composed of magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). thermofisher.comchromatographyonline.com The salts induce phase separation between the aqueous and organic layers, partitioning the lipophilic PAHs into the acetonitrile phase. thermofisher.com

The second stage, d-SPE, involves taking an aliquot of the acetonitrile extract and mixing it with a combination of sorbents to remove interferences. For PAH analysis, primary secondary amine (PSA) sorbent is often used to remove fatty acids and sugars, while C18 is used to remove nonpolar interferences like lipids. chromatographyonline.com Zirconium-based sorbents have also been employed for cleanup. dtu.dk After vortexing and centrifugation, the final extract is collected for analysis, often by gas chromatography-mass spectrometry (GC-MS). antec.deresearchgate.net The QuEChERS method offers high sample throughput and requires minimal solvent, making it a rapid and cost-effective option. thermofisher.com Studies on various PAHs have demonstrated high recoveries, often between 85% and 117%, with excellent reproducibility. researchgate.netthermofisher.com

Interactive Data Table: Typical QuEChERS Parameters for PAH Extraction

ParameterDescriptionCommon Examples/ValuesReference
Sample MatrixThe material being analyzed.Soil, Fish Tissue, Smoked Meat, Malt antec.dedtu.dkresearchgate.netchromatographyonline.com
Extraction SolventSolvent used to extract analytes from the sample.Acetonitrile thermofisher.com
Salts (Extraction/Partitioning)Salts added to induce phase separation.Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) antec.dethermofisher.com
d-SPE Sorbents (Cleanup)Sorbents used to remove interferences from the extract.Primary Secondary Amine (PSA), C18, Zirconium-based sorbents dtu.dkchromatographyonline.com
Typical Recovery Rates for PAHsThe percentage of the analyte recovered from the sample.74% - 119% researchgate.netnih.gov

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a technique that utilizes solvents at elevated temperatures (100-180 °C) and pressures (1500-2000 psi) to extract organic compounds from solid and semi-solid samples. mdpi.comepa.gov These conditions increase the efficiency and speed of the extraction process, reducing solvent consumption compared to traditional methods like Soxhlet extraction. mdpi.comepa.gov

The sample is placed in a stainless-steel extraction cell, which is then filled with a solvent or a mixture of solvents. For non-polar compounds like PAHs, solvents such as toluene (B28343) or mixtures like acetone/hexane are often employed. mdpi.comepa.gov The cell is heated and pressurized, which enhances the solubility of the analytes and the mass transfer kinetics. After a short static extraction period, the solvent containing the extracted analytes is flushed from the cell into a collection vial. mdpi.com

A recent innovation is micro-PLE (µPLE), which uses significantly smaller sample sizes (5–10 mg) and solvent volumes (125 µL) to perform extractions in as little as 30 seconds. mdpi.com For example, µPLE using toluene at 200°C for 30 seconds yielded average PAH recoveries of 103% from soil samples. mdpi.com While highly efficient for many matrices, challenges can arise with samples containing significant amounts of biochar, which may require longer extraction times. mdpi.com It is also noted that certain isomers, such as Benzo[b]fluoranthene (B1141397) and Benzo[k]fluoranthene, can be difficult to resolve chromatographically following extraction. mdpi.com

Future Research Directions and Emerging Paradigms in 4 Fluorobenzo J Fluoranthene Chemistry

Development of Novel Synthetic Routes

The synthesis of pinpoint-fluorinated PAHs, where fluorine atoms are introduced at specific positions, is a rapidly developing field. oup.comnii.ac.jp Current methods for synthesizing fluorinated PAHs can be broadly categorized into the direct introduction of fluorine and the construction of fluorinated rings. nii.ac.jp While direct fluorination can be straightforward, it often results in a mixture of isomers, making purification challenging. nih.gov

One promising approach for the regioselective synthesis of 4-FB(j)F and other fluorinated PAHs is the Mallory reaction, which involves the intramolecular photocyclization of stilbene (B7821643) derivatives. nih.gov This method has been successfully used to create various fluorine-containing PAHs. nih.gov Another innovative strategy involves the cyclodehydration of acetals and cyclopropylcarboxaldehydes. For instance, 4-FB(j)F has been synthesized by the reaction of 9-fluoro-11H-benzo(a)fluoren-11-one with a Grignard reagent, followed by cyclodehydration. researchgate.netacs.org This multi-step synthesis highlights the potential for creating complex fluorinated PAHs with high precision.

Future research in this area will likely focus on developing more efficient and versatile synthetic methods. This includes exploring new catalytic systems, such as those based on palladium, for C-H arylation cascades that can construct the benzo[j]fluoranthene core. beilstein-journals.org Additionally, the development of one-pot syntheses that combine multiple steps into a single reaction vessel would significantly improve the efficiency and scalability of 4-FB(j)F production.

A key challenge remains the synthesis of various substituted benzo[j]fluoranthene derivatives. A recently developed synthetic sequence involving a Suzuki coupling followed by a McMurry ring closure offers a promising route to a range of these compounds. researchgate.netnih.govfigshare.com

Table 1: Synthetic Approaches to Fluorinated PAHs

MethodDescriptionAdvantagesChallenges
Direct Fluorination Introduction of fluorine directly onto the PAH skeleton. nih.govSimple and direct.Often results in a mixture of regioisomers. nih.gov
Mallory Reaction Intramolecular photocyclization of stilbene derivatives. nih.govAllows for the synthesis of specific isomers.Requires multi-step synthesis of precursors. nih.gov
Cyclodehydration Ring closure through the removal of water from acetals or aldehydes. researchgate.netacs.orgCan produce specific isomers in good yields.May require harsh reaction conditions. researchgate.net
Suzuki Coupling & McMurry Reaction A sequence involving palladium-catalyzed cross-coupling and a ring closure reaction. researchgate.netnih.govfigshare.comProvides a versatile route to differently substituted derivatives.Multi-step process with potential for yield loss at each step.
Palladium-Catalyzed C-H Arylation Tandem reactions to form the fluoranthene (B47539) core. beilstein-journals.orgHigh functional group tolerance and good yields.Catalyst loading and reaction conditions need optimization.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry plays a crucial role in understanding the properties and reactivity of fluorinated PAHs. Time-dependent density functional theory (TD-DFT) calculations, for example, have been used to study the electronic structure and spectroscopic properties of these molecules. nih.gov Such calculations can predict how the position of the fluorine atom influences the molecule's absorption and emission spectra. nih.gov

Future computational work on 4-FB(j)F will likely involve more sophisticated models to predict its behavior in various environments. This could include:

Predicting Polymorphism: Fluorination can affect the ability of a compound to crystallize in different forms (polymorphism), which in turn influences its bulk properties like solubility and conductivity. acs.org Advanced computational methods could be used to predict the likely crystal structures of 4-FB(j)F and guide experimental efforts to isolate specific polymorphs.

Modeling Environmental Fate: Understanding how 4-FB(j)F interacts with environmental components is crucial for assessing its potential impact. ontosight.ai Computational models can simulate its partitioning in air, water, and soil, as well as its potential for bioaccumulation. cdc.gov

Simulating Metabolic Activation: The biological activity of PAHs is often linked to their metabolic activation into reactive intermediates. nih.gov Computational models can help predict the metabolic pathways of 4-FB(j)F and identify potential reactive metabolites that could lead to toxicity.

Exploration of New Spectroscopic Probes and Techniques

The characterization of fluorinated PAHs relies heavily on spectroscopic techniques, particularly NMR and fluorescence spectroscopy. 19F NMR is a powerful tool for identifying the position of fluorine atoms in these molecules. researchgate.net The chemical shifts and coupling constants observed in 1H, 13C, and 19F NMR spectra provide detailed information about the molecular structure. researchgate.net

Fluorescence spectroscopy is another key technique, as many PAHs and their fluorinated derivatives are highly fluorescent. researchgate.net The introduction of a fluorine atom can subtly alter the fluorescence properties, providing a means to probe the local environment of the molecule. researchgate.net

Future research will likely involve the application of more advanced spectroscopic techniques to study 4-FB(j)F. These could include:

Time-Resolved Fluorescence Spectroscopy: This technique can provide information about the excited-state dynamics of 4-FB(j)F, which is important for understanding its photophysical properties and potential applications in optoelectronics. researchgate.net

Two-Dimensional NMR Techniques: Advanced 2D NMR experiments can help to unambiguously assign all the proton and carbon signals in the complex spectrum of 4-FB(j)F, providing a more complete picture of its structure.

In-situ Spectroscopy: Developing methods to study 4-FB(j)F in its environmental or biological context, for example, using in-situ spectroscopy, would provide valuable insights into its real-world behavior.

Deeper Elucidation of Mechanistic Pathways

Understanding the reaction mechanisms of 4-FB(j)F is essential for predicting its chemical behavior and biological activity. The metabolism of PAHs often proceeds through the formation of diol epoxides, which can react with DNA and initiate carcinogenesis. nih.gov The presence of a fluorine atom can influence these metabolic pathways.

Future research should focus on a detailed investigation of the metabolic pathways of 4-FB(j)F. This would involve:

Identifying Metabolites: Using techniques like mass spectrometry to identify the full range of metabolites formed from 4-FB(j)F in biological systems.

Characterizing DNA Adducts: Determining the specific DNA adducts formed by reactive metabolites of 4-FB(j)F to understand its mutagenic potential.

Kinetic Studies: Measuring the rates of different metabolic reactions to understand the factors that control the activation and detoxification of 4-FB(j)F.

Innovation in Fluorinated PAH-Based Materials

Fluorinated PAHs are promising candidates for new organic electronic materials. oup.com The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve the stability and performance of organic semiconductors. nii.ac.jp Fluorination can also increase the solubility of PAHs in organic solvents, which is advantageous for solution-based processing of electronic devices. oup.comnii.ac.jp

The planarity of the π-conjugated system is a crucial factor for efficient charge transport in organic semiconductors. oup.com X-ray crystallography studies have shown that the small size of the fluorine atom generally does not disrupt the planarity of the PAH framework. oup.com

Future innovation in this area will likely focus on:

Designing Novel Materials: Synthesizing new fluorinated PAHs with tailored electronic properties for specific applications, such as n-type semiconductors for organic field-effect transistors (OFETs) and emitters for organic light-emitting diodes (OLEDs).

Controlling Crystal Packing: Investigating how fluorine substitution can be used to control the solid-state packing of these molecules to optimize charge transport. acs.org

Fabricating and Testing Devices: Building and characterizing electronic devices based on 4-FB(j)F and other fluorinated PAHs to demonstrate their potential in real-world applications.

Table 2: Properties and Potential Applications of Fluorinated PAHs

PropertyEffect of FluorinationPotential Application
Electronic Properties Lowers HOMO and LUMO energy levels. nii.ac.jpn-type organic semiconductors. nih.gov
Solubility Increases solubility in organic solvents. oup.comnii.ac.jpSolution-processable organic electronics.
Crystal Structure Minimal disruption to planarity. oup.comEfficient charge transport in organic devices.
Polymorphism Can influence the accessibility of different crystal structures. acs.orgControl over bulk material properties.

Interdisciplinary Research Integrating Environmental and Biological Aspects

The study of 4-Fluorobenzo(j)fluoranthene necessitates a multidisciplinary approach, bridging chemistry, environmental science, and toxicology. PAHs are widespread environmental pollutants, and understanding the fate and effects of their fluorinated analogs is of significant importance. ontosight.aicdc.gov

The addition of a fluorine atom can alter the environmental persistence, bioaccumulation potential, and toxicity of a PAH. ontosight.ai Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are essential for detecting and quantifying these compounds in environmental samples. ontosight.ai

Some studies have suggested that fluorinated PAHs can exhibit significant biological activity. For instance, 4-fluorobenzo[j]fluoranthene has shown exceptional tumor-initiating activity on mouse skin. acs.org This highlights the need for a thorough toxicological evaluation of this compound.

Future interdisciplinary research should aim to:

Develop Comprehensive Environmental Models: Create models that integrate the physical, chemical, and biological processes that govern the fate of 4-FB(j)F in the environment.

Conduct In-depth Toxicological Studies: Perform a full range of toxicological tests to assess the potential risks of 4-FB(j)F to human health and ecosystems.

Investigate Structure-Activity Relationships: Systematically study how the position and number of fluorine atoms on the benzo[j]fluoranthene skeleton affect its environmental behavior and biological activity. This knowledge will be crucial for designing safer and more effective fluorinated materials.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and other fluorinated PAHs, leading to advancements in materials science while ensuring their safe and sustainable use.

Q & A

Q. How can time-resolved fluorescence spectroscopy enhance mechanistic studies of 4-Fluorobenzo[j]fluoranthene?

  • Methodological Answer : Use nanosecond-pulsed lasers (e.g., 355 nm) to excite samples in ethanol or lipid bilayers. Analyze decay kinetics to distinguish between monomeric and aggregated states, which influence bioavailability and metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.